Computed Lipophilicity (XLogP3) Differentiates the 3-Carboxamide Dihydro Scaffold from Unsaturated and Regioisomeric Analogs
The target compound exhibits the lowest computed lipophilicity among its closest structural analogs, with an XLogP3 of 0.5, compared to 1.2 for the unsaturated benzofuran-3-carboxamide and 0.8 for the 2-carboxamide regioisomer [1][2][3]. This ~0.7 log unit reduction relative to the unsaturated analog translates to approximately a 5-fold difference in computed octanol-water partition coefficient, indicating superior aqueous solubility potential. A lower logP is generally associated with reduced non-specific protein binding, lower metabolic clearance, and improved developability profiles for lead optimization campaigns [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Benzofuran-3-carboxamide (XLogP3 = 1.2); 2,3-Dihydro-1-benzofuran-2-carboxamide (XLogP3 = 0.8) |
| Quantified Difference | ΔXLogP3 = -0.7 vs benzofuran-3-carboxamide; ΔXLogP3 = -0.3 vs 2-carboxamide regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For scaffold-hopping and lead-generation programs, the intrinsically lower logP of the 3-carboxamide dihydro scaffold offers a measurable head start in addressing lipophilicity-driven attrition without requiring additional polar functionality.
- [1] PubChem CID 64120700. 2,3-Dihydro-1-benzofuran-3-carboxamide — Computed Properties (XLogP3-AA = 0.5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1343275-28-4 View Source
- [2] PubChem CID 595233. 1-Benzofuran-3-carboxamide — Computed Properties (XLogP3-AA = 1.2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/benzofuran-3-carboxamide View Source
- [3] PubChem CID 15520983. 2,3-Dihydrobenzo[b]furan-2-carboxamide — Computed Properties (XLogP3 = 0.8). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/57537-75-4 View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
